4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(2-fluorophenyl)benzamide
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Overview
Description
The compound “4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(2-fluorophenyl)benzamide” is a derivative of the pyrido[2,3-b]pyrazine family . This family of compounds is known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them crucial for cost-effective multicolor display applications .
Synthesis Analysis
The synthesis of such compounds typically involves the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . This process substitutes the benzene ring in the quinazolone molecule with the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrido[2,3-b]pyrazine core, which is a bicyclic system containing a pyridine and a pyrazine ring . The compound also contains an ethyl group, a carbonyl group, a benzamide group, and a fluorophenyl group .Scientific Research Applications
Heterocyclic Synthesis
Research has been conducted on the synthesis of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines derivatives. These heterocyclic compounds have been synthesized using various nitrogen nucleophiles, showcasing the flexibility and utility of this class of compounds in chemical synthesis (Mohareb et al., 2004).
Antimicrobial and Antifungal Activity
A study on the synthesis of oxazol-5(4H)-one derivatives revealed that these compounds exhibit significant antimicrobial and antifungal activities. The study highlighted the potential of these derivatives in combating various bacterial and fungal pathogens, indicating their importance in medicinal chemistry (Rajurkar & Pund, 2014).
Met Kinase Inhibitor
In the context of cancer research, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. This discovery is significant for the development of new therapeutic agents for treating cancers with aberrant Met kinase activity (Schroeder et al., 2009).
Mycobacterium Tuberculosis Inhibitors
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, a specific compound showed promising activity, indicating its potential use in the treatment of tuberculosis (Jeankumar et al., 2013).
Anti-Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and found to possess significant activities against the H5N1 strain of the bird flu influenza virus. This discovery contributes to the ongoing search for effective antiviral agents, especially in the context of influenza virus outbreaks (Hebishy et al., 2020).
Antiviral Drug Discovery
In the realm of antiviral drug discovery, the focus has been on compounds such as pyrazine 2-carboxamide and its analogues. These compounds have been explored for their potential in treating various viral infections, including hemorrhagic fever virus infections and HIV (De Clercq, 2009).
Future Directions
Mechanism of Action
Target of Action
AKOS021854609, also known as an Angiotensin II receptor blocker (ARB), primarily targets the Angiotensin II receptor type 1 (AT1) . AT1 receptors are found in smooth muscle cells of vessels, cortical cells of the adrenal gland, and adrenergic nerve synapses .
Mode of Action
ARBs, including AKOS021854609, are receptor antagonists that block the activation of angiotensin II AT1 receptors . They selectively block the activation of the AT1 receptor, preventing the binding of angiotensin II . This action inhibits the arteriolar contraction and sodium retention effects of the renin–angiotensin system .
Biochemical Pathways
The blockade of AT1 receptors by ARBs inhibits the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance. When this system is blocked, it leads to a decrease in arteriolar contraction and sodium retention . This can result in the dilation of arteries and veins, thereby reducing arterial pressure and the preload and afterload on the heart .
Pharmacokinetics
Arbs, in general, are known to be well-tolerated with a relatively low incidence of side effects .
Result of Action
The result of AKOS021854609’s action is the reduction of hypertension (high blood pressure), which can be beneficial in the treatment of conditions such as diabetic nephropathy (kidney damage due to diabetes) and congestive heart failure .
Action Environment
The efficacy and stability of AKOS021854609, like other ARBs, can be influenced by various environmental factors. For instance, patients with bilateral renal artery stenosis may experience renal failure if ARBs are administered . Therefore, the patient’s health status and other individual factors can significantly impact the compound’s action.
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S/c1-30-15-9-7-14(8-10-15)27-22(28)20-17(11-12-33-20)26(23(27)29)13-19-24-21(25-32-19)16-5-3-4-6-18(16)31-2/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJIISBNVVYJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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